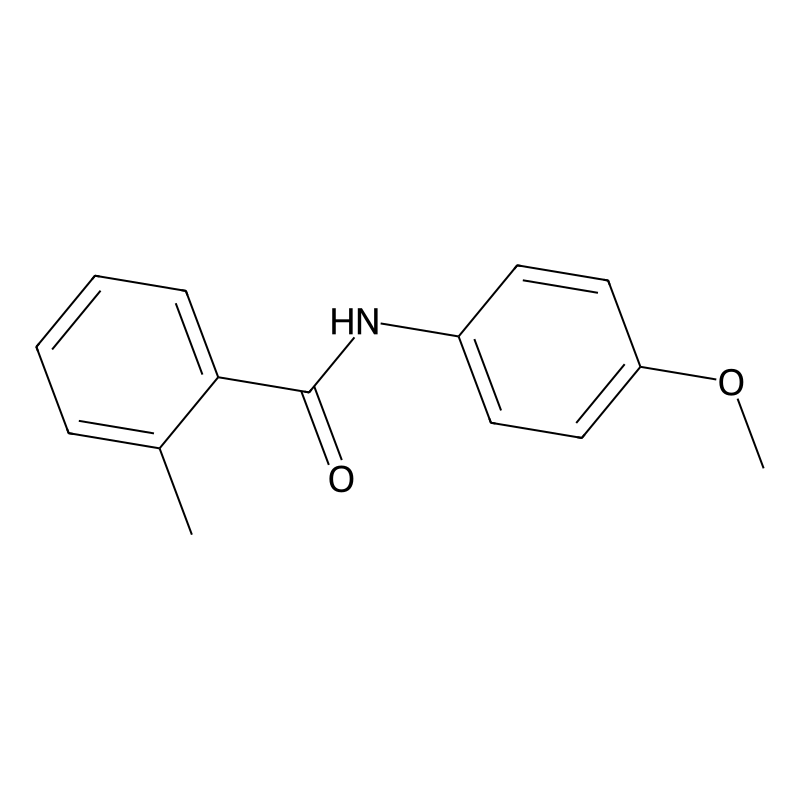

N-(4-methoxyphenyl)-2-methylbenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

N-(4-methoxyphenyl)-2-methylbenzamide is an organic compound characterized by its amide functional group, where a 4-methoxyphenyl group is attached to a 2-methylbenzamide structure. The molecular formula of this compound is CHNO, and it has a molecular weight of approximately 273.31 g/mol. The presence of the methoxy group (-OCH) enhances its lipophilicity, which may influence its biological activity and solubility in organic solvents. This compound is often utilized in medicinal chemistry for the synthesis of various bioactive molecules.

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxyphenyl derivatives.

- Reduction: The carbonyl group in the amide can be reduced to yield an amine derivative, specifically N-(4-methoxyphenyl)-2-methylbenzylamine.

- Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution reactions.

Research indicates that N-(4-methoxyphenyl)-2-methylbenzamide exhibits notable biological activities. It has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. The presence of the methoxy group may enhance its interaction with biological targets, potentially increasing its efficacy against various cancer types. Additionally, derivatives of similar compounds have shown promise in anti-inflammatory and antimicrobial activities, suggesting that this compound may also possess therapeutic potential in these areas.

The synthesis of N-(4-methoxyphenyl)-2-methylbenzamide typically involves several steps:

- Formation of the Intermediate: The synthesis often begins with the reaction of 4-methoxybenzaldehyde with a suitable amine or amide precursor under acidic or basic conditions.

- Coupling Reaction: This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

In industrial settings, optimization of reaction conditions such as temperature and pressure can enhance yield and efficiency. Continuous flow reactors may also be employed to scale up production.

N-(4-methoxyphenyl)-2-methylbenzamide serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are explored for their potential use in pharmaceuticals targeting various diseases, particularly cancers. Additionally, it can act as a reagent in organic reactions, facilitating the synthesis of more complex molecules.

Interaction studies involving N-(4-methoxyphenyl)-2-methylbenzamide focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking and spectroscopy to elucidate binding interactions and mechanisms of action. For instance, compounds with similar structural features have been shown to interact effectively with vascular endothelial growth factor receptors (VEGFR), indicating potential pathways for therapeutic development.

Several compounds share structural similarities with N-(4-methoxyphenyl)-2-methylbenzamide, each exhibiting unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| N-(4-fluorophenyl)-2-methylbenzamide | Contains a fluorinated phenyl ring | Anticancer activity |

| 5-(4-fluoro-5-isopropyl-2-methoxyphenyl)thiophene-2-carboxamide | Similar thiophene core | Antimicrobial properties |

| N-(4-methoxyphenyl)nicotinamide | Features a methoxy group on phenyl | Neuroprotective effects |

| 3-(thiophen-2-yl)pyrazol-4-yloxy derivatives | Contains pyrazole and thiophene | Anti-inflammatory effects |

The uniqueness of N-(4-methoxyphenyl)-2-methylbenzamide lies in its specific combination of functional groups that may enhance its biological activity while providing avenues for further chemical modification. Its methoxy substitution contributes to its distinct properties compared to other benzamide derivatives.